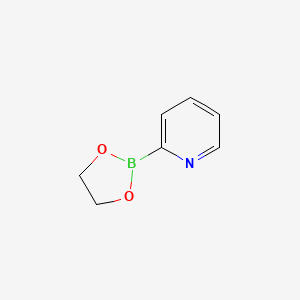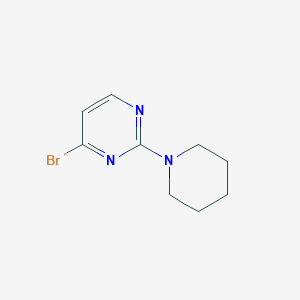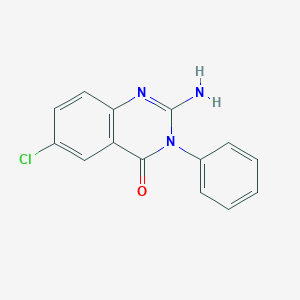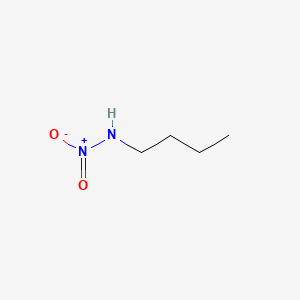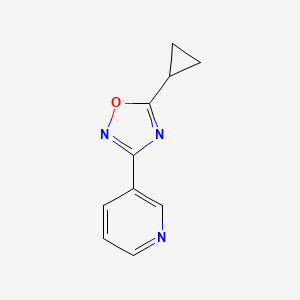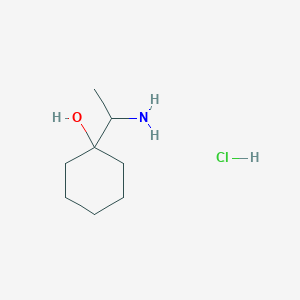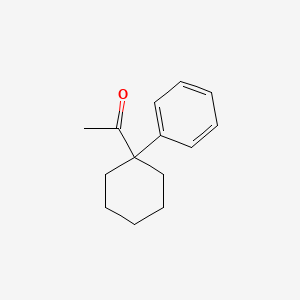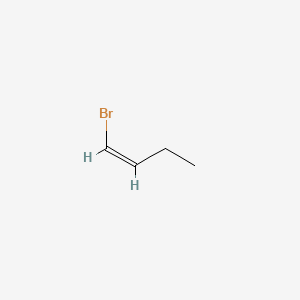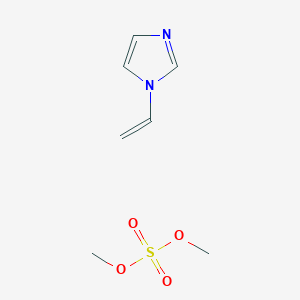
3,5-Dibromo-2-nitrothiophene
Übersicht
Beschreibung
3,5-Dibromo-2-nitrothiophene is an organic compound that contains a thiophene ring, two bromine atoms, and a nitro group. It is a heteroaryl halide that can be prepared from thiophene by bromination followed by nitration .
Synthesis Analysis
The synthesis of this compound involves bromination followed by nitration . It can also participate in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) calculations . The vibrational frequencies of the molecule were computed using the optimized geometry obtained from the DFT calculations .Chemical Reactions Analysis
The electrosorption of this compound on a polycrystalline gold electrode has been studied with surface-enhanced Raman spectroscopy (SERS) . Cyclic voltammetry measurements of the this compound were made and the oxidation and reduction potentials of the this compound at the gold electrode have been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.04 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Nitration and Derivative Synthesis
Nitration reactions involving thiophene derivatives, including those similar to 3,5-Dibromo-2-nitrothiophene, are foundational in synthesizing various nitro-substituted thiophenes. Suzuki et al. (1980) explored the non-conventional nitration of 2,5-dimethylthiophene and its 3,4-dibromo derivative, yielding products like 3-nitro-2,5-dimethyl-thiophene and 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene. These reactions underline the compound's utility in creating complex thiophene-based molecules with potential applications in electronic materials and pharmaceuticals Suzuki, Hidaka, Osuka, Iwasa, & Mishina, 1980.
Push-Pull Chromophores
Nitrothiophene derivatives serve as precursors for push-pull type chromophores, exhibiting large positive solvatochromism. Wu et al. (1999) demonstrated that nitrothiophene can activate neighboring alkynes for Michael addition with dialkylamines and methanol, resulting in chromophores with significant optical properties. These findings suggest potential applications in optoelectronics and sensor technology Wu, Lin, Li, Wang, Huang, Wen, Chow, & Tsai, 1999.
Organometallic Complexes
The study of organometallic complexes containing nitrothiophene derivatives reveals their promising electrochemical and biological properties. Toro et al. (2021) compared organometallic imines derived from nitrothiophenes, noting the impact of the nitro group position on electrochemical behavior and anti-parasitic activity. This research indicates the potential of nitrothiophene derivatives in developing new therapeutic agents and electroactive materials Toro, Oyarzo, Arancibia, Wilkinson, Artigas, Fuentealba, Moncada-Basualto, Olea‐Azar, Vega, & Klahn, 2021.
Conducting Polymers
Nitrothiophenes are also critical in the synthesis of conducting polymers. Meng et al. (2003) reported the solid-state synthesis of a conducting polythiophene from 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), highlighting a novel polymerization process. This work suggests the utility of nitrothiophene derivatives in fabricating conductive materials for electronics Meng, Perepichka, Bendikov, Wudl, Pan, Yu, Dong, & Brown, 2003.
Molecular Electronics
In molecular electronics, nitrothiophene derivatives demonstrate unique properties, such as negative differential resistance and large on-off ratios, as shown by Chen et al. (1999). They used a molecule with a nitroamine redox center in an electronic device, showcasing the potential of nitrothiophene-based molecules in developing high-performance electronic components Chen, Reed, Rawlett, & Tour, 1999.
Wirkmechanismus
Target of Action
3,5-Dibromo-2-nitrothiophene (DBNT) is an organic compound that contains a thiophene ring, two bromine atoms, and a nitro groupniger .
Mode of Action
Other active derivatives, which have no displaceable halogen or leaving group, are thought to act by forming Meisenheimer complexes .
Pharmacokinetics
. This indicates that DBNT can be absorbed and distributed in the body, and its metabolism and excretion might pose potential risks.
Action Environment
Furthermore, it is advised to avoid dust formation and to ensure adequate ventilation during handling, suggesting that airborne DBNT particles might pose potential risks .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of DBNT are not well-studied. It is known that thiophene derivatives play a vital role in biochemical reactions . They interact with various enzymes and proteins, and the nature of these interactions is largely determined by the specific functional groups present in the thiophene molecule .
Cellular Effects
The cellular effects of DBNT are currently unknown. Other thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of DBNT is not well-understood. It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3,5-dibromo-2-nitrothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-2-1-3(6)10-4(2)7(8)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCAGOBHFYBFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31845-01-9 | |
| Record name | 3,5-dibromo-2-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


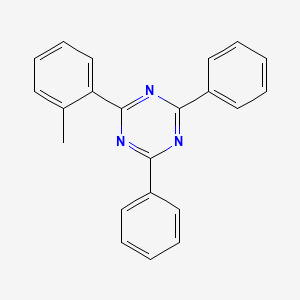
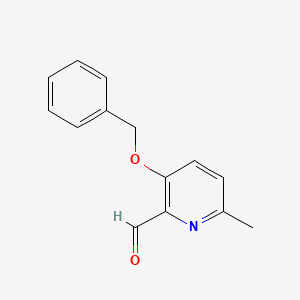
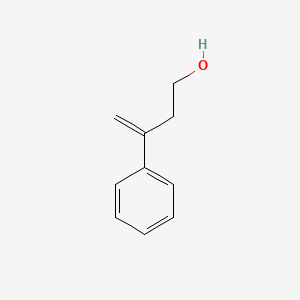
![[Bis(dimethylamino)methylene]malononitrile](/img/structure/B3259353.png)

